molecular formula C13H12O3 B8617820 Methyl 7-methoxy-2-naphthoate

Methyl 7-methoxy-2-naphthoate

Cat. No.: B8617820
M. Wt: 216.23 g/mol
InChI Key: FCGMYOHQMJECKJ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-naphthoate is a naphthalene-derived ester featuring a methoxy group at the 7-position and a methyl ester at the 2-position. The methyl ester derivative is synthesized via esterification of the carboxylic acid group, likely through standard methods such as acid-catalyzed methanol reaction or via sulfonate intermediates (e.g., trifluoromethanesulfonate activation, as seen in related syntheses) .

Key structural features include:

  • A planar naphthalene core with methoxy and ester substituents.
  • Molecular weight of approximately 232.23 g/mol (inferred from analogs like methyl 3-amino-7-methoxy-2-naphthoate, C₁₃H₁₃NO₃, MW 231.25 g/mol) .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h3-8H,1-2H3

InChI Key

FCGMYOHQMJECKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-methoxy-2-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 7-methoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification are likely applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-methoxy-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials for research and development purposes.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-naphthoate depends on the specific chemical reactions it undergoesThe methoxy and ester groups play crucial roles in determining the reactivity and selectivity of the compound in different reaction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Methyl 3-Amino-7-Methoxy-2-Naphthoate (CAS 348618-09-7)
  • Structure: Features an amino group at the 3-position, altering electronic properties.
  • Molecular Formula: C₁₃H₁₃NO₃ (MW 231.25 g/mol) .
  • Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to the non-amino analog. Reduced steric hindrance compared to bulkier substituents (e.g., phenyl or acetoxy groups).
Methyl 4-Acetoxy-1-Phenyl-2-Naphthoate (CAS 99303-73-8)
  • Structure : Contains a phenyl group at the 1-position and an acetoxy group at the 4-position.
  • Key Differences :
    • The acetoxy group increases hydrophobicity and may influence crystallization behavior.
    • Steric effects from the phenyl group could hinder rotational freedom, affecting packing in the solid state .
Methyl 7-(Hydroxymethyl)-2-Naphthoate (CAS 162514-08-1)
  • Structure : Substitutes methoxy with hydroxymethyl at the 7-position.
  • Molecular Formula : C₁₃H₁₂O₃ (MW 216.23 g/mol) .
  • Key Differences: The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents. Potential for intermolecular hydrogen bonding, contrasting with the methoxy group’s weaker van der Waals interactions .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 7-Methoxy-2-Naphthoate* C₁₃H₁₂O₃ ~232.23 7-OCH₃, 2-COOCH₃ Likely low water solubility; stabilized by intramolecular H-bonding
Methyl 3-Amino-7-Methoxy-2-Naphthoate C₁₃H₁₃NO₃ 231.25 3-NH₂, 7-OCH₃, 2-COOCH₃ Enhanced reactivity in amide-forming reactions
Methyl 4-Acetoxy-1-Phenyl-2-Naphthoate C₂₀H₁₆O₄ 328.34 1-Ph, 4-OAc, 2-COOCH₃ High hydrophobicity; potential for π-π stacking with aromatic groups
Methyl Salicylate (Reference) C₈H₈O₃ 152.15 2-OCH₃, 1-OH Volatile; used as a fragrance and analgesic


*Inferred properties based on structural analogs.

Critical Analysis of Evidence

  • Gaps : Direct data on this compound’s melting point, solubility, or spectral data (e.g., NMR) are absent in the provided evidence. Properties are inferred from analogs.
  • Contradictions : While methyl esters generally exhibit moderate volatility (e.g., methyl salicylate ), the naphthalene core in this compound likely reduces volatility compared to simpler esters.

Q & A

Q. What protocols validate the compound’s role as a synthetic intermediate in drug delivery systems?

  • Methodological Answer : Functionalize the naphthoate core via Suzuki coupling to attach targeting ligands (e.g., folate). Assess drug-loading efficiency (UV-Vis) and release kinetics (dialysis in PBS, pH 7.4). Test cytotoxicity in cancer cell lines (MTT assay) versus non-target cells .

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